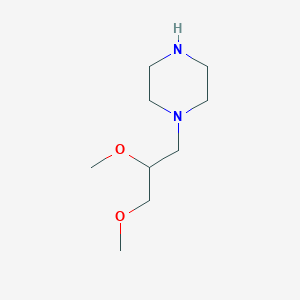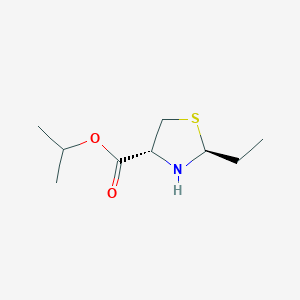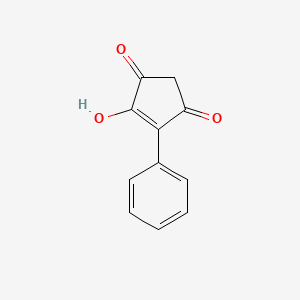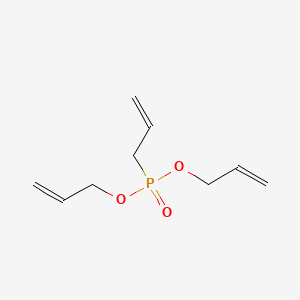![molecular formula C9H6N2S B13820574 6H-[1,3]Thiazolo[4,5-e]indole CAS No. 32530-63-5](/img/structure/B13820574.png)
6H-[1,3]Thiazolo[4,5-e]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-[1,3]Thiazolo[4,5-e]indole is a heterocyclic compound that features a fused ring system containing both thiazole and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-[1,3]Thiazolo[4,5-e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with indole derivatives in the presence of oxidizing agents such as potassium ferricyanide . Another approach includes the use of hydrazonoyl halides as precursors, which react with thioamides to form the desired thiazole-indole fused ring system .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic procedures starting from readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6H-[1,3]Thiazolo[4,5-e]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazoloindole compounds .
Applications De Recherche Scientifique
6H-[1,3]Thiazolo[4,5-e]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6H-[1,3]Thiazolo[4,5-e]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar thiazole ring system but differ in their overall structure and properties.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused with the thiazole ring, offering different chemical and biological properties.
Uniqueness
6H-[1,3]Thiazolo[4,5-e]indole is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propriétés
Numéro CAS |
32530-63-5 |
|---|---|
Formule moléculaire |
C9H6N2S |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
6H-pyrrolo[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-5,10H |
Clé InChI |
UANGBHLCLORANU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1NC=C3)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)



![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)




![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)


![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)

